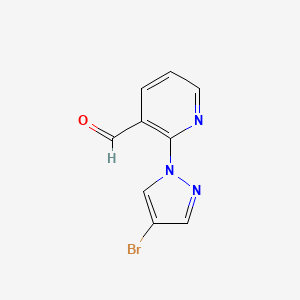
2-(4-Bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde is a heterocyclic compound that contains both pyrazole and pyridine rings
Preparation Methods
The synthesis of 2-(4-Bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde typically involves the reaction of 4-bromo-1H-pyrazole with 2-chloropyridine-3-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Chemical Reactions Analysis
2-(4-Bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrazole ring can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The aldehyde group in the pyridine ring can be oxidized to a carboxylic acid or reduced to an alcohol.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
2-(4-Bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various heterocyclic compounds, which are important in the development of new materials and drugs.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism by which 2-(4-Bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrazole and pyridine rings can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets .
Comparison with Similar Compounds
2-(4-Bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde can be compared with other similar compounds such as:
2-(4-Chloro-1H-pyrazol-1-yl)pyridine-3-carbaldehyde: Similar structure but with a chlorine atom instead of bromine.
2-(4-Methyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde: Contains a methyl group instead of a bromine atom.
2-(4-Nitro-1H-pyrazol-1-yl)pyridine-3-carbaldehyde: Contains a nitro group, which significantly alters its reactivity and applications.
Biological Activity
2-(4-Bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. The compound features a bromine atom at the 4-position of the pyrazole ring and an aldehyde functional group at the 3-position of the pyridine ring, which contributes to its unique chemical properties and biological interactions.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This structure allows for diverse interactions with biological targets, making it a candidate for various therapeutic applications.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds containing pyrazole moieties can inhibit cancer cell proliferation through various mechanisms:
- Cell Cycle Arrest : Some derivatives have been shown to induce G0/G1 phase arrest in cancer cell lines, effectively halting their growth. For instance, compounds similar to this compound demonstrated significant inhibition of cyclin-dependent kinases (CDKs), crucial for cell cycle regulation .
- Cytotoxicity : In vitro studies have assessed the cytotoxic effects against several cancer cell lines, including A549 (lung cancer) and HL60 (leukemia). For example, a closely related pyrazole derivative exhibited an IC50 value of 25 nM against CDK2, indicating potent anticancer activity .
| Compound | Cell Line | IC50 Value |
|---|---|---|
| This compound | A549 | TBD |
| Related Pyrazole Derivative | HL60 | 28.3 µM |
Anti-inflammatory Activity
The compound has also been evaluated for anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX), which play a significant role in inflammation:
- Selective COX Inhibition : Some studies reported that pyrazole derivatives could selectively inhibit COX-2 over COX-1, leading to reduced inflammation with fewer gastrointestinal side effects compared to traditional NSAIDs .
The mechanism by which this compound exerts its biological effects typically involves:
- Binding to Enzymes/Receptors : The bromo and aldehyde groups facilitate interactions with specific enzymes or receptors, modulating their activity.
- Inducing Apoptosis : By affecting signaling pathways related to cell survival and apoptosis, these compounds can promote programmed cell death in malignant cells.
Case Studies
Several case studies have documented the efficacy of pyrazole derivatives in clinical settings:
- Study on Lung Cancer : A study demonstrated that a series of pyrazole derivatives led to significant tumor reduction in animal models of lung cancer, correlating with their ability to induce apoptosis in tumor cells .
- Anti-inflammatory Trials : Clinical trials for pyrazole-based drugs targeting inflammatory diseases showed promising results, with participants reporting decreased pain and inflammation levels compared to placebo groups .
Properties
Molecular Formula |
C9H6BrN3O |
|---|---|
Molecular Weight |
252.07 g/mol |
IUPAC Name |
2-(4-bromopyrazol-1-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C9H6BrN3O/c10-8-4-12-13(5-8)9-7(6-14)2-1-3-11-9/h1-6H |
InChI Key |
YAVXWATXFKILDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)N2C=C(C=N2)Br)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















